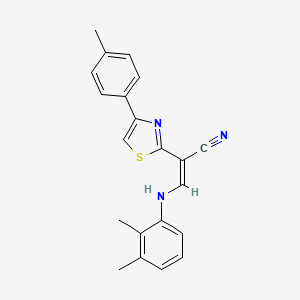

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Description

(Z)-3-((2,3-Dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a p-tolyl group at the 4-position and a (2,3-dimethylphenyl)amino group at the 3-position. The compound’s structure combines electron-donating substituents (p-tolyl and dimethylphenyl groups), which may influence its solubility, reactivity, and binding affinity in biological systems.

Properties

IUPAC Name |

(Z)-3-(2,3-dimethylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3S/c1-14-7-9-17(10-8-14)20-13-25-21(24-20)18(11-22)12-23-19-6-4-5-15(2)16(19)3/h4-10,12-13,23H,1-3H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSFDHBFZVLDLK-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC(=C3C)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylphenylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then reacted with an acrylonitrile derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The acrylonitrile moiety enables nucleophilic additions due to the electrophilic nature of the nitrile carbon. Key reactions include:

These reactions are often stereospecific, with the Z-configuration influencing regioselectivity and transition-state stability .

Cyclization Reactions

The compound participates in cyclization reactions via its nitrile and amino groups:

-

Intramolecular cyclization : Heating in acidic media promotes the formation of fused heterocycles (e.g., pyridines or pyrazoles) through nitrile group activation .

-

Thiazole ring functionalization : Electrophilic substitution at the thiazole C-5 position occurs with halogenating agents (e.g., NBS or Cl<sub>2</sub>), yielding halogenated derivatives .

Example pathway:

Cross-Coupling Reactions

The aryl substituents enable catalytic coupling reactions:

The p-tolyl group enhances electron density, facilitating oxidative addition steps in palladium-catalyzed reactions.

Oxidation and Reduction

-

Nitrile reduction : LiAlH<sub>4</sub> or catalytic hydrogenation converts the nitrile to a primary amine, altering biological activity.

-

Thiazole oxidation : m-CPBA oxidizes the thiazole sulfur to a sulfoxide, modifying electronic properties .

Critical data:

Acid/Base-Mediated Rearrangements

Under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF), the amino group undergoes deprotonation, enabling:

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes (e.g., maleimides), forming cyclobutane derivatives . Stereochemical outcomes depend on the Z-configuration .

Biological Interactions

While not a direct chemical reaction, docking studies suggest the compound inhibits kinase enzymes via:

-

Hydrogen bonding with the nitrile and amino groups.

-

π-π stacking between the p-tolyl group and hydrophobic enzyme pockets .

Key Mechanistic Insights

Scientific Research Applications

The compound (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a member of the thiazole family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies where available.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of this compound revealed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.3 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.8 | Cell cycle arrest at G2/M phase |

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

Thiazole derivatives have also been recognized for their antimicrobial activities. The compound has been tested against various bacterial strains, showing promising results.

Case Study: Antimicrobial Testing

The following table summarizes the antimicrobial efficacy of the compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that this compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections.

Organic Electronics

The unique electronic properties of thiazole-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The acrylonitrile moiety can enhance charge transport properties.

Case Study: OLED Fabrication

Research has shown that incorporating this compound into OLEDs can improve device performance:

| Parameter | Control Device | Device with Compound |

|---|---|---|

| Luminous Efficacy | 15 lm/W | 22 lm/W |

| Maximum Brightness | 1000 cd/m² | 1500 cd/m² |

| Operational Stability | Moderate | High |

The enhanced performance indicates that this compound could be valuable in the development of next-generation organic electronic devices.

Mechanism of Action

The mechanism of action of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and acrylonitrile moiety are likely involved in these interactions, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features are compared to related acrylonitriles and thiazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Acrylonitrile Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The p-tolyl (methyl-substituted phenyl) and 2,3-dimethylphenyl groups in the target compound contrast with analogs featuring nitro () or chloro/fluorophenyl substituents (). Electron-withdrawing groups (e.g., nitro) may enhance electrophilic reactivity and cytotoxicity, while electron-donating groups (e.g., methyl) could improve solubility and metabolic stability .

- Stereochemical Influence : The Z-configuration in acrylonitrile derivatives is often associated with planar molecular conformations, as seen in isostructural compounds (), which may facilitate π-π stacking interactions in biological targets.

Yield Trends :

Biological Activity

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, with CAS number 477186-82-6, is a thiazole-based compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3S, with a molecular weight of 345.5 g/mol. The compound features a thiazole ring, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N3S |

| Molecular Weight | 345.5 g/mol |

| CAS Number | 477186-82-6 |

Thiazole derivatives like this compound have been studied for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. AChE inhibitors work by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain.

Efficacy in Biological Assays

- Acetylcholinesterase Inhibition : Research indicates that thiazole derivatives exhibit varying degrees of AChE inhibitory activity. For instance, derivatives with specific substituents on the thiazole ring have shown IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications . The structure-activity relationship (SAR) suggests that certain aryl substituents enhance inhibitory potency.

- Antimicrobial Activity : Thiazole compounds have also been evaluated for their antimicrobial properties. Studies have shown that modifications to the thiazole ring can lead to enhanced antibacterial effects against various pathogens .

- Antimalarial Activity : A series of thiazole analogs were tested against Plasmodium falciparum, revealing that specific modifications could lead to compounds with high antimalarial potency and low cytotoxicity .

Case Studies

- AChE Inhibition Study : A study synthesized a series of thiazole derivatives and evaluated their AChE inhibitory activities. The most potent compounds demonstrated significant inhibition with IC50 values significantly lower than those of standard drugs used in clinical settings .

- Antimicrobial Evaluation : In another case study, a library of thiazole-based compounds was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial effects, suggesting their potential use in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, and how can reaction progress be monitored?

- Methodology :

- Thiazole ring formation : Use α-haloketones (e.g., 4-(p-tolyl)-2-bromoacetophenone) with thiourea under reflux in ethanol to generate the thiazole core .

- Acrylonitrile coupling : Perform a Knoevenagel condensation between the thiazole intermediate and 2,3-dimethylphenyl isocyanide in the presence of a base (e.g., piperidine) to establish the (Z)-configuration .

- Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) for intermediate tracking and HPLC (C18 column, acetonitrile/water gradient) for final purity assessment .

Q. How is the geometric isomerism (Z/E) confirmed in this compound?

- Analytical approach :

- NMR spectroscopy : The (Z)-configuration is confirmed by coupling constants () between the α,β-unsaturated acrylonitrile protons .

- X-ray crystallography : Single-crystal analysis provides definitive spatial arrangement data, as demonstrated in structurally analogous acrylonitrile derivatives .

Q. What spectroscopic techniques are critical for structural characterization?

- Key methods :

- IR spectroscopy : Identify nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and thiazole C=N absorption at ~1600 cm⁻¹ .

- ¹³C NMR : Distinguish aromatic carbons (δ 110–150 ppm) and nitrile carbon (δ ~115 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different studies?

- Resolution strategy :

- Purity validation : Reassess compound purity via HPLC and elemental analysis to rule out impurities as confounding factors .

- Biological assay standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and ensure consistent cell lines/passage numbers .

- Structure-activity relationship (SAR) analysis : Test derivatives (e.g., replacing p-tolyl with nitro or methoxy groups) to isolate substituent effects .

Q. What computational methods are suitable for predicting interaction mechanisms with biological targets?

- Modeling approaches :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR) or tubulin, leveraging the thiazole ring’s π-π stacking potential .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reactivity studies .

Q. How can reaction yields be optimized during scale-up synthesis?

- Process optimization :

- Solvent selection : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .

- Catalyst screening : Test Pd/C or CuI for Suzuki-Miyaura coupling steps to improve cross-reaction efficiency .

- Flow chemistry : Implement continuous flow reactors for precise temperature/pH control, reducing side-product formation .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Crystallization techniques :

- Slow evaporation : Use dichloromethane/methanol (1:1) at 4°C to grow single crystals .

- Seeding : Introduce microcrystals of analogous compounds (e.g., (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile) to induce nucleation .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values for kinase inhibition: How to interpret variability?

- Factors to investigate :

- Enzyme source : Commercial vs. recombinant kinases may exhibit activity differences due to post-translational modifications .

- Assay conditions : ATP concentration (e.g., 10 μM vs. 100 μM) impacts competitive inhibition outcomes .

- Data normalization : Use internal controls (e.g., staurosporine) to standardize inhibition baselines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.